3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole
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Overview
Description
3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole is a complex organic compound that belongs to the class of benzothiazaphospholes. This compound is characterized by the presence of a benzothiazole ring fused with a phosphole ring, along with a methyl group and an isopropoxy group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole typically involves the reaction of a benzothiazole derivative with a phosphole precursor under controlled conditions. One common method involves the use of a phosphole chloride and a benzothiazole derivative in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares some structural similarities with 3-Methyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,3,2-benzothiazaphosphole but differs in its functional groups and overall structure.
1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol: Another compound with similar functional groups but different core structure.
Uniqueness
This compound is unique due to its benzothiazole-phosphole fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62128-56-7 |
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Molecular Formula |
C10H14NOPS |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yloxy-1,3,2-benzothiazaphosphole |
InChI |
InChI=1S/C10H14NOPS/c1-8(2)12-13-11(3)9-6-4-5-7-10(9)14-13/h4-8H,1-3H3 |
InChI Key |
LPCKQIOHWJYNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP1N(C2=CC=CC=C2S1)C |
Origin of Product |
United States |
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